![molecular formula C24H19FN4O4S B2769239 5-(3-氟苯基)-2-((4-硝基苯甲硫基)-7,8,9,10-四氢嘧啶并[4,5-b]喹啉-4,6(3H,5H)-二酮 CAS No. 537043-42-8](/img/no-structure.png)

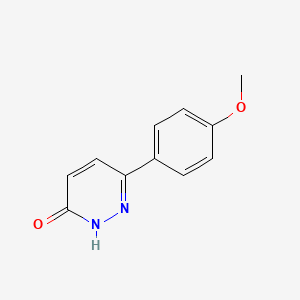

5-(3-氟苯基)-2-((4-硝基苯甲硫基)-7,8,9,10-四氢嘧啶并[4,5-b]喹啉-4,6(3H,5H)-二酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

5-(3-fluorophenyl)-2-((4-nitrobenzyl)thio)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione is a useful research compound. Its molecular formula is C24H19FN4O4S and its molecular weight is 478.5. The purity is usually 95%.

BenchChem offers high-quality 5-(3-fluorophenyl)-2-((4-nitrobenzyl)thio)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(3-fluorophenyl)-2-((4-nitrobenzyl)thio)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Prodrug Design in Chemotherapy

This compound can be used in the design of prodrugs for chemotherapy. The presence of a 4-nitrobenzyl group allows for reductively triggered fragmentation, which can be exploited in tumor-directed enzyme-prodrug therapy . Upon enzymatic reduction, the compound can release a cytotoxic agent specifically at the tumor site, minimizing systemic toxicity.

Mitochondrial Imaging in Cancer Cells

The structural features of the compound suggest its utility in developing off-on fluorescent probes for imaging. Such probes can be used to monitor mitochondrial-specific nitroreductase (NTR) activity in living tumor cells . This is crucial for understanding the biological functions of NTR in cancer progression and response to treatment.

Enzyme-Responsive Drug Delivery

Incorporating this compound into drug delivery systems can lead to enzyme-responsive release mechanisms. The nitro group reduction can trigger the release of drugs in response to specific enzymatic activity, which is particularly useful in targeted drug delivery .

Spectroscopic Analysis

The nitrobenzyl moiety within the compound’s structure can be utilized in spectroscopic methods for the determination of various analytes. It can serve as a chromophoric group that undergoes changes upon interaction with specific molecules, aiding in their detection and quantification .

Synthesis of Nucleoside Analogs

The thio component of the compound provides a functional group that can be used in the synthesis of nucleoside analogs, such as thioinosine derivatives. These analogs have applications in antiviral and anticancer therapies .

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '5-(3-fluorophenyl)-2-((4-nitrobenzyl)thio)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione' involves the condensation of 3-fluoroaniline with 4-nitrobenzaldehyde to form an imine intermediate, which is then reduced to the corresponding amine. The amine is then reacted with 2-chloro-4,6-dimethoxypyrimidine to form the desired tetrahydropyrimidoquinoline intermediate. The thiol group is then introduced using 4-nitrobenzyl chloride, followed by cyclization to form the final product.", "Starting Materials": [ "3-fluoroaniline", "4-nitrobenzaldehyde", "2-chloro-4,6-dimethoxypyrimidine", "4-nitrobenzyl chloride" ], "Reaction": [ "Condensation of 3-fluoroaniline with 4-nitrobenzaldehyde to form an imine intermediate", "Reduction of the imine intermediate to the corresponding amine", "Reaction of the amine with 2-chloro-4,6-dimethoxypyrimidine to form the tetrahydropyrimidoquinoline intermediate", "Introduction of the thiol group using 4-nitrobenzyl chloride", "Cyclization to form the final product" ] } | |

CAS 编号 |

537043-42-8 |

分子式 |

C24H19FN4O4S |

分子量 |

478.5 |

IUPAC 名称 |

5-(3-fluorophenyl)-2-[(4-nitrophenyl)methylsulfanyl]-3,5,7,8,9,10-hexahydropyrimido[4,5-b]quinoline-4,6-dione |

InChI |

InChI=1S/C24H19FN4O4S/c25-15-4-1-3-14(11-15)19-20-17(5-2-6-18(20)30)26-22-21(19)23(31)28-24(27-22)34-12-13-7-9-16(10-8-13)29(32)33/h1,3-4,7-11,19H,2,5-6,12H2,(H2,26,27,28,31) |

InChI 键 |

BEKPITIPXQVYGZ-UHFFFAOYSA-N |

SMILES |

C1CC2=C(C(C3=C(N2)N=C(NC3=O)SCC4=CC=C(C=C4)[N+](=O)[O-])C5=CC(=CC=C5)F)C(=O)C1 |

溶解度 |

not available |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]propanoate](/img/structure/B2769162.png)

![1-Ethyl-1,7-diazaspiro[3.5]nonane](/img/structure/B2769171.png)

![Methyl 2-(3,4,7,9-tetramethyl-6,8-dioxo-5,7,9-trihydro-4H-1,2,4-triazino[4,3-h]purinyl)acetate](/img/structure/B2769177.png)

![3-(2-Aminoethyl)-5-[(2,4-dichlorophenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B2769178.png)

![4-Amino-2-(4-chloroanilino)-5-[(3-chloro-2-thienyl)carbonyl]-3-thiophenecarbonitrile](/img/structure/B2769179.png)